Boc-3,4-dichloro-L-phenylalanine

Description

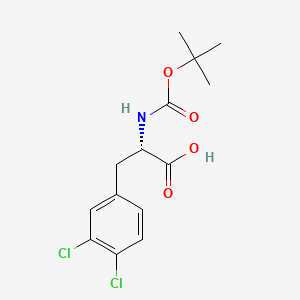

Boc-3,4-dichloro-L-phenylalanine (CAS: 80741-39-5) is a modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and dichloro substituents at the 3,4-positions of the phenyl ring. This compound is valued for its role in introducing hydrophobic and electron-withdrawing groups into peptides, enhancing stability and modulating biological activity .

Properties

IUPAC Name |

(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZIQCCPEDCGGN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₄H₁₆Cl₂NO₄

- Molecular Weight : 333.19–334.2 g/mol (varies by source)

- Melting Point : 120°C

- Applications : Peptide synthesis, drug discovery, and biochemical tool development .

Comparison with Structurally Similar Compounds

Substituted Phenylalanine Derivatives with Different Protecting Groups

Key Differences :

- Protecting Group Stability : Boc is stable under acidic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc is base-labile, making it suitable for solid-phase peptide synthesis (SPPS) .

- Substituent Effects: Dichloro groups enhance hydrophobicity and steric bulk compared to mono-chloro derivatives, influencing peptide-receptor interactions .

Enantiomeric and Positional Isomers

Key Findings :

- Stereochemistry: The D-enantiomer (Boc-3,4-dichloro-D-phenylalanine) is used to probe enzyme stereoselectivity, while the L-form is preferred for mimicking natural amino acids .

- Positional Isomerism : 2,3-dichloro substitution alters electronic properties compared to 3,4-dichloro, affecting binding affinity in target proteins .

Derivatives with Alternative Functional Groups

Key Insights :

- Hydroxy vs. Chloro Groups : The dihydroxy variant (Boc-3,4-dihydroxy-L-phenylalanine) participates in hydrogen bonding, useful in metalloproteinase inhibitors, whereas dichloro derivatives prioritize hydrophobic interactions .

- Fluorine Substitution: 3,4-Difluoro-L-phenylalanine serves as a non-reactive probe for tracking peptide behavior in vivo, contrasting with the reactive dichloro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.